1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride
Overview
Description
1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C15H19ClFN3O2S and its molecular weight is 359.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dopamine D2 Receptor Ligands in Neuropsychiatric Treatment
Dopamine plays a crucial role in the central and peripheral nervous system, with its five receptor types (D1–5Rs) influencing various physiological and pathological processes. Specifically, D2 receptor (D2R) antagonists and partial agonists are used in managing schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity includes an aromatic moiety, cyclic amine, central linker, and a lipophilic fragment, indicating that compounds like "1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride" could potentially play a role in this context due to their structural features conducive to high D2R affinity. The review by Jůza et al. (2022) provides a comprehensive overview of therapeutic potentials of D2R modulators, underlining the importance of such compounds in treating neurological disorders [Jůza et al., 2022].
Synthesis and Evaluation of D2-like Receptor Ligands
Arylcycloalkylamines, exemplified by phenyl piperidines and their arylalkyl substituents, constitute pharmacophoric groups in several antipsychotic agents. Research indicates that these groups can significantly enhance the potency and selectivity of binding affinity at D2-like receptors. The study by Sikazwe et al. (2009) explored the contributions of pharmacophoric groups, such as 4'-fluorobutyrophenones, to the potency and selectivity of synthesized agents at D2-like receptors. This study highlights the importance of the composite structure in the efficacy of these ligands, which is relevant to understanding the applications of compounds with the specified structure [Sikazwe et al., 2009].
Properties
IUPAC Name |
1-[5-(4-fluorophenyl)-4-methyl-1,1-dioxo-1,2-thiazol-3-yl]piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S.ClH/c1-10-14(11-2-4-12(16)5-3-11)22(20,21)18-15(10)19-8-6-13(17)7-9-19;/h2-5,13H,6-9,17H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFDNNOEDNOIIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(S(=O)(=O)N=C1N2CCC(CC2)N)C3=CC=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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